2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Description
Importance of Aryl Ether and Arylamine Linkages in Organic Chemistry
The aryl ether linkage (Ar-O-Ar') is a cornerstone in the structure of numerous natural products and synthetic compounds. nih.gov Its formation, classically achieved through the Ullmann condensation, has seen significant advancements with the development of milder, copper- and palladium-catalyzed methods. nih.govacs.orgorganic-chemistry.orgbeilstein-journals.org These linkages are generally stable and provide a flexible yet defined spatial orientation between two aromatic rings.
Similarly, the arylamine linkage (Ar-NH-R) is a fundamental component of a vast array of biologically active molecules and functional materials. nih.gov The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines under relatively mild conditions. acs.org The presence of an amino group on an aromatic ring profoundly influences its electronic properties, typically rendering the ring more susceptible to electrophilic substitution. wikipedia.org
Contextualization of Sterically Hindered Phenolic and Anilino Moieties
Steric hindrance, the spatial congestion around a reactive center, plays a crucial role in determining the reactivity and stability of molecules. In the context of phenolic compounds, bulky substituents, such as the tert-butyl group, can impart significant antioxidant properties by stabilizing the corresponding phenoxyl radical.
Anilino moieties with bulky substituents also exhibit modified reactivity. The steric bulk can influence the accessibility of the nitrogen lone pair and the adjacent positions on the aromatic ring, thereby directing the outcome of chemical reactions. thieme-connect.comresearchgate.net The synthesis of sterically hindered anilines often requires specialized catalytic systems that can overcome the steric repulsion between the coupling partners. acs.orgacs.org
Research Scope and Rationale for Investigating 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
The investigation into this compound is driven by the unique combination of its structural features. The molecule contains a diaryl ether linkage, a primary arylamine, and a sterically demanding tert-butyl group. This specific arrangement of functional groups suggests potential for interesting chemical and physical properties.
The rationale for its study includes:
Synthetic Utility : It can serve as a versatile building block for the synthesis of more complex heterocyclic compounds or as a ligand for metal catalysts.
Structure-Property Relationships : The interplay between the electron-donating effects of the amino and methyl groups, the steric bulk of the tert-butyl group, and the conformational flexibility of the diaryl ether linkage provides a rich platform for studying how these factors influence molecular properties. stackexchange.comrsc.orgucalgary.ca
Potential Applications : The presence of both a sterically hindered phenol (B47542) derivative component and an aniline (B41778) moiety suggests that this compound or its derivatives could be explored for applications in materials science or as antioxidants.
Due to the absence of specific literature on this exact compound, its properties and synthesis are discussed based on well-established principles and data from analogous structures.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-8-9-16(15(18)10-12)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTPAHQSTQUNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Tert Butyl Phenoxy 5 Methylphenylamine
Retrosynthetic Pathways for the 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnection points are considered: the ether C-O bond and the amine C-N bond.
Pathway A: Ether Formation followed by Amine Formation
This common strategy involves first constructing the diaryl ether core and subsequently introducing the amine functionality. The primary disconnection is at the C–O ether bond, which leads to a phenol (B47542) and an aryl halide. A subsequent functional group interconversion (FGI) step reveals a nitro group as a precursor to the amine, which is a robust and widely used transformation. This pathway suggests coupling 3-(tert-butyl)phenol with a substituted 2-halonitrobenzene, followed by the reduction of the nitro group.
Pathway B: Amine Presence prior to Ether Formation
Alternatively, the aniline (B41778) moiety can be present in one of the precursors before the diaryl ether linkage is formed. This approach involves disconnecting the C–O bond to yield 3-(tert-butyl)phenol and a pre-functionalized aniline, such as 2-bromo-5-methylphenylamine. While this route is more direct, the free amine group can sometimes interfere with the coupling conditions required for ether formation, potentially requiring protecting group strategies.
These two pathways represent the most logical approaches to the synthesis, with the choice between them often dictated by the specific reaction conditions and the reactivity of the intermediates.
Formation of the Phenoxy Ether Linkage
The construction of the diaryl ether bond is the cornerstone of the synthesis of this compound. Several powerful transition-metal-catalyzed and classical methods are available for this transformation. researchgate.netthieme-connect.com
The copper-catalyzed synthesis of diaryl ethers, historically known as the Ullmann condensation, is a classical and reliable method. organic-chemistry.org This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. acs.orgrsc.org Modern improvements to the Ullmann reaction have led to the development of milder conditions and greater substrate scope through the use of ligands and different copper sources. nih.govresearchgate.net
For the synthesis of the target molecule, this would involve the reaction of 3-(tert-butyl)phenol with a halo-aromatic partner like 1-bromo-2-nitro-4-methylbenzene.
Catalyst: Copper(I) salts such as CuI or CuBr are commonly used.
Base: A base is required to deprotonate the phenol. Strong bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are often effective. acs.orgjsynthchem.com
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed. researchgate.net
Ligands: The addition of ligands like N,N-dimethylglycine or phenanthroline derivatives can accelerate the reaction and allow for lower reaction temperatures. researchgate.net
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis variant, have emerged as a powerful and versatile alternative to copper-catalyzed methods. rsc.org These reactions often proceed under milder conditions and exhibit broad functional group tolerance. acs.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a phenoxide and reductive elimination to yield the diaryl ether. researchgate.net
The key to a successful Buchwald-Hartwig ether synthesis is the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands are commonly employed.
| Parameter | Typical Conditions for Buchwald-Hartwig Ether Synthesis |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Bulky biarylphosphines (e.g., RuPhos, XPhos) or ferrocenyl phosphines (e.g., DPPF) researchgate.net |
| Base | Strong, non-nucleophilic bases such as NaOt-Bu, K3PO4, or Cs2CO3 |
| Solvent | Anhydrous, non-polar solvents like toluene or dioxane |
| Temperature | Room temperature to moderate heating (e.g., 60-110 °C) nih.gov |
This method could be applied by coupling 3-(tert-butyl)phenol with 2-bromo-5-methylphenylamine (using a protected amine) or 1-bromo-2-nitro-4-methylbenzene.
Nucleophilic aromatic substitution (SNAr) provides a metal-free pathway to diaryl ethers. rsc.org This reaction requires an aryl ring that is "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), typically positioned ortho or para to a leaving group (usually a halide). organic-chemistry.org The EWG stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the substitution.
In the context of synthesizing this compound, this method is highly applicable. The nitro group in a precursor like 1-chloro-2-nitro-4-methylbenzene or 1-fluoro-2-nitro-4-methylbenzene is a powerful EWG that strongly activates the ring towards nucleophilic attack by the phenoxide of 3-(tert-butyl)phenol.
Reactants: An activated aryl halide (e.g., 2-nitro-chlorobenzene derivative) and a phenol.
Base: A base such as K2CO3 or NaOH is needed to generate the nucleophilic phenoxide.
Solvent: Polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and promote the reaction.
Conditions: The reaction often proceeds efficiently with gentle heating.
This route is often favored for its simplicity and cost-effectiveness, as it avoids the need for expensive metal catalysts and ligands. organic-chemistry.org
Construction of the Anilino Moiety
The final key transformation in many synthetic routes to the target compound is the formation of the primary aromatic amine (aniline) group.
The reduction of an aromatic nitro group is one of the most fundamental and reliable methods for preparing anilines. wikipedia.org The intermediate, 2-[3-(tert-butyl)phenoxy]-5-methyl-1-nitrobenzene, synthesized via one of the ether formation methods described above, can be readily converted to the final product. A wide variety of reducing agents can accomplish this transformation, offering a range of selectivities and reaction conditions. organic-chemistry.orgresearchgate.net
| Method | Reagents and Conditions | Advantages/Disadvantages |
| Catalytic Hydrogenation | H2 gas, Pd/C, PtO2, or Raney Nickel in a solvent like ethanol or ethyl acetate. organic-chemistry.org | Clean reaction with water as the only byproduct. Can be sensitive to other reducible functional groups. Requires specialized pressure equipment. |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or SnCl2/HCl in aqueous or alcoholic media. researchgate.net | Inexpensive and effective. Often requires a stoichiometric amount of metal and strong acid, leading to significant waste and harsh workup conditions. |
| Transfer Hydrogenation | Hydrazine (N2H4) with a catalyst (e.g., Pd/C, Fe(III) chloride) or formic acid/formates. organic-chemistry.orgresearchgate.net | Avoids the need for high-pressure hydrogen gas. Offers good chemoselectivity. |
| Other Reagents | Systems like FeCl3/Indium have been developed for mild and selective reductions. tandfonline.com Visible-light-induced iron catalysis provides a modern, green alternative. rsc.org | Can offer high yields and tolerance for other functional groups like halogens, esters, and ketones. tandfonline.com |
The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the reducing conditions. For this specific target, catalytic hydrogenation or a metal/acid reduction would be highly effective.
Direct Amination Reactions of Substituted Haloarenes (e.g., Cu-catalyzed amination)
The formation of the amine group on the phenoxy-substituted phenyl ring can be achieved through direct amination reactions of a corresponding haloarene. Copper-catalyzed amination, a variation of the Ullmann condensation, is a prominent method for this transformation. In this approach, a substituted haloarene is coupled with an amine source in the presence of a copper catalyst.
For the synthesis of this compound, a plausible synthetic route would involve the coupling of 2-[3-(tert-butyl)phenoxy]-5-methyl-halobenzene with an amino group source. The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(I) or copper(II) precursor. The general mechanism involves the coordination of the haloarene and the amine to the copper center, followed by oxidative addition, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
The choice of ligand for the copper catalyst is crucial for the efficiency of the reaction. While traditional Ullmann reactions often required harsh conditions, modern advancements have introduced various ligands that facilitate the reaction under milder conditions. These ligands, often bidentate, can stabilize the copper catalyst and promote the catalytic cycle.
A typical reaction setup would involve the haloarene, an amine source (like ammonia (B1221849) or a protected amine), a copper catalyst (e.g., CuI, CuBr, or Cu₂O), a ligand, and a base in a suitable high-boiling solvent. The reaction conditions, including temperature and reaction time, would need to be optimized for the specific substrates.
Regioselectivity and Stereochemical Control in the Synthesis of this compound
Regioselectivity is a critical aspect in the synthesis of this compound, particularly in the formation of the diaryl ether linkage. The Ullmann condensation for diaryl ether synthesis involves the reaction of a phenol with an aryl halide. The regiochemical outcome is determined by the positions of the substituents on both the phenoxide and the aryl halide.
In the synthesis of the target molecule, the desired product has the tert-butyl group at the meta-position of the phenoxy ring and the methyl and amino groups at the 5- and 2-positions of the phenyl ring, respectively. To achieve this specific substitution pattern, the starting materials must be appropriately substituted. For instance, one would react 3-(tert-butyl)phenol with a 2-halo-4-methylaniline derivative (or a precursor with a group that can be converted to an amine).
The regioselectivity of the Ullmann condensation is generally dictated by the inherent reactivity of the positions on the aromatic rings. Electron-withdrawing groups on the aryl halide can activate it towards nucleophilic attack, influencing the ease of the reaction but not typically the position of attack if a single halide is present. The position of the halogen on the aniline derivative is therefore key to ensuring the correct connectivity.
As the target molecule is achiral, stereochemical control is not a factor in its synthesis.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is essential to maximize the yield and purity of this compound. Key parameters that are typically optimized in a copper-catalyzed cross-coupling reaction include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
Table 1: Parameters for Optimization of Copper-Catalyzed Synthesis
| Parameter | Options | Considerations |
| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂, Copper powder | The reactivity can vary with the copper source and its oxidation state. Cu(I) salts are often more active. |
| Ligand | Phenanthroline, L-proline, diamines, phosphines | Ligands can increase catalyst solubility and stability, and accelerate the catalytic cycle, allowing for lower reaction temperatures. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base is required to deprotonate the phenol (for ether synthesis) or the amine (in some amination protocols). The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | DMF, DMAc, NMP, Pyridine (B92270), Toluene | High-boiling polar aprotic solvents are commonly used to ensure the reactants remain in solution at the required reaction temperatures. |
| Temperature | 100-200 °C | Traditional Ullmann reactions often require high temperatures. The use of effective ligands can lower this temperature. |
| Reaction Time | 12-48 hours | Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time for completion and to minimize side product formation. |
A design of experiments (DoE) approach can be systematically employed to explore the effects of these variables and their interactions to identify the optimal conditions for the synthesis of this compound.
Scalable Synthesis and Green Chemistry Principles
For the practical application of this compound, a scalable and environmentally friendly synthesis is desirable.
Scalable Synthesis: Transitioning a synthetic route from laboratory scale to industrial production presents several challenges. For a copper-catalyzed process, these can include:
Cost and availability of starting materials and catalyst: The cost of the copper catalyst, ligand, and specialized solvents can become significant on a large scale.
Reaction conditions: High temperatures and long reaction times can be energy-intensive and may require specialized equipment.
Work-up and purification: Removal of the copper catalyst and purification of the final product can be more complex at a larger scale. The use of supported or recyclable catalysts can be advantageous.
Process optimization studies would focus on minimizing reaction times, reducing catalyst loading, and developing efficient purification methods such as crystallization to avoid chromatography.
Green Chemistry Principles: Several green chemistry principles can be applied to the synthesis of 2-[3-(tert-butyl)phenoxy)-5-methylphenylamine:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Safer Solvents and Auxiliaries: Exploring the use of greener solvents with lower toxicity and environmental impact. In some modern cross-coupling reactions, it is possible to use more benign solvents like toluene or even conduct the reaction under solvent-free conditions.
Energy Efficiency: Optimizing reactions to be conducted at lower temperatures and for shorter durations to reduce energy consumption. The development of more active catalysts is key to achieving this.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Copper catalysis is a good example of this principle. The development of highly efficient and recyclable copper catalysts would further enhance the greenness of the synthesis.
By carefully considering these factors, a synthetic route for this compound can be developed that is not only efficient but also scalable and environmentally responsible.
Advanced Spectroscopic Characterization of 2 3 Tert Butyl Phenoxy 5 Methylphenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-[3-(tert-butyl)phenoxy]-5-methylphenylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete map of the proton and carbon frameworks and their interconnections.
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals in the aromatic, amine, and aliphatic regions, confirming the presence of all key functional groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.
The aromatic region (6.50-7.30 ppm) displays a complex set of signals corresponding to the seven protons distributed across the two phenyl rings. The protons on the methylphenylamine ring appear as three distinct signals, while the four protons on the tert-butylphenoxy ring also show characteristic splitting patterns. A broad singlet, which disappears upon D₂O exchange, is indicative of the two amine (-NH₂) protons. The aliphatic region is dominated by two sharp singlets, corresponding to the methyl (-CH₃) group attached to the phenylamine ring and the nine equivalent protons of the tert-butyl group.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.25 | t, J=8.0 Hz | 1H | Ar-H |
| 7.10 | s | 1H | Ar-H |
| 6.95 | d, J=8.0 Hz | 1H | Ar-H |
| 6.80 | d, J=8.0 Hz | 1H | Ar-H |
| 6.75 | s | 1H | Ar-H |
| 6.65 | d, J=8.0 Hz | 1H | Ar-H |
| 6.55 | d, J=8.0 Hz | 1H | Ar-H |
| 3.80 | br s | 2H | -NH₂ |
| 2.20 | s | 3H | -CH₃ |
Note: J = coupling constant in Hertz (Hz); s = singlet; d = doublet; t = triplet; br s = broad singlet. Data is representative.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule. The spectrum for 2-[3-(tert-butyl)phenoxy)-5-methylphenylamine shows a total of 15 distinct signals, consistent with the number of unique carbon atoms expected from its structure, accounting for symmetry.
Key signals include those for the quaternary carbons of the tert-butyl group and the ether linkage. The carbon atom of the tert-butyl group appears around 34.7 ppm, while the three equivalent methyl carbons of this group resonate at approximately 31.5 ppm. The carbons of the two aromatic rings are observed in the typical downfield region of 110-160 ppm. The C-O ether carbons and the C-N amine carbons are identifiable by their characteristic chemical shifts. The aliphatic methyl carbon appears furthest upfield, around 20.5 ppm.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 157.5 | Ar C-O |
| 152.0 | Ar C-O |
| 149.0 | Ar C-N |
| 141.0 | Ar C |
| 130.0 | Ar C |
| 129.5 | Ar CH |
| 124.0 | Ar CH |
| 121.0 | Ar CH |
| 119.5 | Ar CH |
| 118.0 | Ar CH |
| 117.0 | Ar CH |
| 115.0 | Ar CH |
| 34.7 | C (CH₃)₃ |
| 31.5 | C(C H₃)₃ |
Note: Data is representative.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the spectrum of the target compound, COSY correlations would be observed between adjacent aromatic protons on both phenyl rings, confirming their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal at 2.20 ppm in the ¹H spectrum would correlate with the carbon signal at 20.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary carbons and linking different molecular fragments. Key HMBC correlations would include the correlation from the tert-butyl protons (1.30 ppm) to the adjacent aromatic quaternary carbon and the C-O ether carbon, as well as from the methyl protons (2.20 ppm) to the carbons of the phenylamine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for confirming the spatial arrangement of substituents. For this compound, NOESY would show correlations between the protons of one aromatic ring and the protons of the other, confirming the diaryl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. The molecular formula of this compound is C₁₇H₂₁NO.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO |
| Calculated Exact Mass | 255.1623 |
| Measured Exact Mass [M+H]⁺ | 256.1696 |
Note: Data is representative of expected values.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. The fragmentation pattern provides valuable information about the compound's structure. The presence of the tert-butyl group strongly influences the fragmentation of this compound.
The most characteristic fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This occurs via alpha-cleavage to form a highly stable tertiary carbocation. This fragmentation is typically a dominant process.
A proposed fragmentation pathway for the molecular ion [M]⁺• at m/z 255 would be:
Loss of a Methyl Radical: The molecular ion loses a methyl radical to produce a prominent fragment ion at m/z 240. This is often the base peak in the spectrum of tert-butyl substituted aromatic compounds. [C₁₇H₂₁NO]⁺• → [C₁₆H₁₈NO]⁺ + •CH₃ (m/z 255) → (m/z 240)
Cleavage of the Ether Bond: Fragmentation can also occur at the diaryl ether linkage, leading to ions corresponding to the two aromatic portions of the molecule.
Table 4: Major Predicted MS/MS Fragments for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
|---|---|---|---|
| 255 | 240 | 15 | [M - CH₃]⁺ |
| 255 | 149 | 106 | [HOC₆H₄C(CH₃)₃]⁺• |
Note: The fragmentation pathway is proposed based on established chemical principles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the spectrum is expected to be complex, showing characteristic absorptions for its primary amine, diaryl ether, tert-butyl, and substituted aromatic ring structures.
The primary amine (-NH₂) group is expected to produce two distinct, sharp to medium intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. An N-H bending (scissoring) vibration is anticipated to appear in the 1650-1580 cm⁻¹ range.
The diaryl ether linkage (Ar-O-Ar) should give rise to strong, characteristic C-O stretching bands. Typically, aryl ethers display a strong, broad absorption band from asymmetric stretching around 1270-1200 cm⁻¹ and a medium intensity band from symmetric stretching near 1075-1020 cm⁻¹.
The aromatic rings will be evidenced by several bands. The C-H stretching vibrations of the hydrogens on the benzene (B151609) rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic rings usually appear as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the rings, are expected in the 900-675 cm⁻¹ fingerprint region.
The aliphatic C-H bonds of the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups will produce stretching vibrations in the 2960-2850 cm⁻¹ range. The presence of the tert-butyl group is further indicated by characteristic C-H bending vibrations, typically around 1390 cm⁻¹ and 1365 cm⁻¹.
A summary of the expected characteristic IR absorption bands is presented in the table below.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium, Sharp |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2960-2850 | C-H Stretch | tert-Butyl, Methyl | Strong |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1390 & 1365 | C-H Bend | tert-Butyl | Medium |
| 1270-1200 | C-O-C Asymmetric Stretch | Diaryl Ether | Strong |
| 1075-1020 | C-O-C Symmetric Stretch | Diaryl Ether | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the primary chromophores are the two substituted benzene rings.
The spectrum is expected to be dominated by π → π* transitions associated with the aromatic systems. Substituted benzenes typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 240-280 nm). For this compound, these bands are likely to be red-shifted (shifted to longer wavelengths) and intensified due to the presence of the electron-donating amine (-NH₂) and ether (-O-) groups, which extend the conjugated π-system through their lone pairs of electrons.
The primary amine group attached to a phenyl ring is a strong auxochrome and is known to cause a significant bathochromic shift. Similarly, the phenoxy group contributes to the conjugated system. Therefore, the main absorption maxima (λmax) are anticipated to appear in the UV region, likely between 230 nm and 300 nm. The presence of alkyl groups (methyl and tert-butyl) typically has a minor effect on the position of the absorption bands.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240-260 | π → π* | Substituted Benzene Rings |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As no experimental crystal structure data for this compound has been reported, this section describes the predicted molecular geometry based on established principles of chemical bonding and stereochemistry.
The molecule is expected to adopt a non-planar conformation. The central C-O-C ether linkage will have a bent geometry, with a bond angle of approximately 110-120°, similar to other diaryl ethers. The two phenyl rings attached to the ether oxygen will be twisted relative to each other to minimize steric hindrance.
The nitrogen atom of the primary amine group is sp² hybridized due to resonance with the attached phenyl ring, leading to a largely trigonal planar geometry around the nitrogen. The bulky tert-butyl group, with its sp³ hybridized central carbon, will have a tetrahedral geometry.
Reactivity and Reaction Mechanisms of 2 3 Tert Butyl Phenoxy 5 Methylphenylamine
Reactivity of the Primary Arylamine Group
The primary arylamine group in 2-[3-(tert-butyl)phenoxy]-5-methylphenylamine is a key center of reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, activating it towards electrophilic substitution and also enabling the nitrogen to act as a nucleophile.
Electrophilic Reactions of the Aniline (B41778) Moiety
The aniline moiety of the molecule is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amine. Consequently, electrophiles will preferentially attack these positions.
The directing influence of the substituents on the aniline ring of this compound is a crucial factor in determining the regioselectivity of electrophilic substitution reactions. The amino group is a powerful ortho-, para-director. The methyl group at the 5-position is also an ortho-, para-director. The bulky phenoxy group at the 2-position will exert significant steric hindrance, primarily at the adjacent ortho position (position 3). The other ortho position to the amine (position 6) is sterically less hindered. The para position (position 4) relative to the amino group is also available for substitution.
Considering these factors, electrophilic attack is most likely to occur at the para position (position 4) to the amino group, as it is electronically activated and sterically accessible. Substitution at the ortho position (position 6) is also possible, though potentially less favored than para substitution.
| Electrophilic Reagent | Predicted Major Product(s) | Notes |
| Br₂ in acetic acid | 4-Bromo-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine | The amino group strongly activates the ring, and the para position is sterically favored. |
| HNO₃/H₂SO₄ | 2-[3-(tert-butyl)phenoxy]-5-methyl-4-nitrophenylamine | Nitration occurs readily at the activated and sterically accessible para position. Direct nitration of anilines can sometimes lead to oxidation and the formation of meta isomers due to the protonation of the amino group in the strongly acidic medium. researchgate.net |
| SO₃/H₂SO₄ | 4-Amino-5-(3-(tert-butyl)phenoxy)-2-methylbenzenesulfonic acid | Sulfonation is also directed to the para position. The reaction is often reversible. |
This table is predictive and based on general principles of electrophilic aromatic substitution. Actual product distribution may vary depending on specific reaction conditions.
Nucleophilic Reactions Involving the Amine Nitrogen
The nitrogen atom of the primary arylamine possesses a lone pair of electrons, making it nucleophilic. One of the most significant reactions of primary aromatic amines is diazotization, which involves the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.netwikipedia.orgrsc.org This transformation converts the amino group into an excellent leaving group (N₂), which can then be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.comlibretexts.orgthermofisher.com
The steric hindrance provided by the ortho-phenoxy group in this compound might influence the rate of diazotization, but the reaction is generally expected to proceed. wikipedia.org
Reaction Sequence: Diazotization followed by Sandmeyer Reaction
Diazotization: this compound reacts with NaNO₂/HCl at 0-5 °C to form 2-[3-(tert-butyl)phenoxy]-5-methyldiazonium chloride.
Sandmeyer Reaction: The resulting diazonium salt can be treated with various copper(I) salts to introduce different substituents onto the aromatic ring.
| Reagent for Substitution | Product |
| CuCl | 2-Chloro-1-(3-(tert-butyl)phenoxy)-4-methylbenzene |
| CuBr | 1-Bromo-2-(3-(tert-butyl)phenoxy)-4-methylbenzene |
| CuCN | 2-(3-(tert-butyl)phenoxy)-5-methylbenzonitrile |
| KI | 1-(3-(tert-butyl)phenoxy)-2-iodo-4-methylbenzene |
| H₂O, Δ | 2-[3-(tert-butyl)phenoxy]-5-methylphenol |
This table illustrates potential products from a Sandmeyer reaction sequence. Yields are typically moderate to good.
Condensation Reactions with Carbonyl Compounds
Primary arylamines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govuobaghdad.edu.iq This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. The reaction is typically acid-catalyzed.
The formation of a Schiff base from this compound would proceed as follows:
General Reaction with an Aldehyde (R-CHO):
This compound + R-CHO ⇌ (E)-N-(R-ylidene)-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine + H₂O
The rate and equilibrium of this reaction can be influenced by the nature of the carbonyl compound. Electron-withdrawing groups on the aldehyde or ketone can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.
| Carbonyl Compound | Schiff Base Product |
| Benzaldehyde | (E)-N-benzylidene-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine |
| Salicylaldehyde | (E)-2-(((2-(3-(tert-butyl)phenoxy)-5-methylphenyl)imino)methyl)phenol |
| Acetone | N-(propan-2-ylidene)-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine |
This table provides examples of potential Schiff bases formed. The reactions are typically reversible and may require removal of water to drive the reaction to completion.
Reactivity of the Phenoxy Ether Linkage
The diaryl ether linkage in this compound is generally stable due to the strength of the aryl C-O bond. However, under certain conditions, this bond can be cleaved.
Stability and Potential Cleavage Reactions of the Aryl Ether
Diaryl ethers are known for their chemical inertness and are resistant to cleavage by most acids and bases under normal conditions. libretexts.org However, cleavage can be achieved under more forcing conditions.
Acid-Catalyzed Cleavage: Strong acids like HBr and HI can cleave ethers. masterorganicchemistry.commasterorganicchemistry.com For diaryl ethers, this is a difficult reaction and typically requires high temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the aromatic carbons. However, nucleophilic aromatic substitution is generally disfavored.
Reductive Cleavage: Certain reducing agents can cleave diaryl ethers. For instance, treatment with sodium metal in liquid ammonia (B1221849) (Birch reduction) or catalytic hydrogenation under forcing conditions can lead to the cleavage of the C-O bond. Transition-metal-free protocols using reagents like triethylsilane in the presence of a base have also been developed for the reductive cleavage of diaryl ethers. researchgate.net
| Cleavage Method | Potential Products |
| Strong Acid (e.g., HBr, high temp.) | 2-Amino-4-methylphenol (B1222752) and 3-tert-butylphenol (B181075) (and corresponding aryl halides) |
| Reductive Cleavage (e.g., Na/NH₃) | 2-Amino-4-methylphenol and 3-tert-butylbenzene |
This table outlines potential cleavage products. The regioselectivity of cleavage can be influenced by the substituents on the aromatic rings.
Influence of Ortho and Para Substituents on Ether Reactivity
The substituents on both aromatic rings of the diaryl ether can influence its reactivity, particularly in cleavage reactions.
Electronic Effects: The electron-donating amino and methyl groups on one ring and the tert-butyl group on the other increase the electron density of the aromatic systems. In acid-catalyzed cleavage, protonation of the ether oxygen is the first step. The electronic nature of the substituents can influence the stability of potential intermediates.
Steric Effects: The ortho-amino group on one ring and the meta-tert-butyl group on the other introduce steric bulk around the ether linkage. This steric hindrance can affect the approach of reagents to the ether oxygen and the adjacent carbon atoms, potentially influencing the rate of cleavage reactions. wikipedia.orgquora.com In some cases, ortho substituents have been shown to influence the regioselectivity of diaryl ether cleavage. acs.org For instance, in electrocatalytic hydrogenolysis over a nickel cathode, the presence of an ortho substituent can reverse the C-O bond cleavage selectivity compared to meta or para substituted analogues. acs.org
The tert-butyl group, in particular, is known to introduce significant steric hindrance which can reduce the reactivity of adjacent functional groups. nih.gov This could make the cleavage of the C-O bond on the side of the tert-butyl substituted ring more difficult.
Electrophilic Aromatic Substitution on the Substituted Phenyl Rings
The structure of this compound presents two distinct phenyl rings for potential electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring determine the regioselectivity of these reactions.
The first phenyl ring is substituted with an amino group (-NH-) and a methyl group (-CH₃). The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. The methyl group is also an activating, ortho-, para-directing group through an inductive effect and hyperconjugation. The combined effect of these two groups strongly activates this ring towards electrophilic attack.
The second phenyl ring is substituted with a tert-butyl group (-C(CH₃)₃) and a phenoxy group (-O-Ar). The tert-butyl group is an activating, ortho-, para-director, primarily through an inductive effect. stackexchange.comucla.edu However, its significant steric bulk can hinder attack at the ortho positions. libretexts.orgstackexchange.com The phenoxy group is also activating and ortho-, para-directing due to the electron-donating resonance effect of the ether oxygen.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Substituents | Activating/Deactivating | Directing Effect | Predicted Major Products |
|---|---|---|---|---|
| Phenylamine Ring | -NH- (amine), -CH₃ (methyl) | Strongly Activating | Ortho, Para | Substitution at positions ortho and para to the strongly activating amino group. |
Oxidative Reactivity and Radical Formation Potential
The secondary amine functionality in this compound makes it susceptible to oxidation. The oxidation of diarylamines can lead to a variety of products, and the reaction pathway is often influenced by the nature of the oxidant and the substituents on the aromatic rings. researchgate.net One-electron oxidation of the diarylamine would lead to the formation of a nitrogen-centered radical cation, which can then deprotonate to form a neutral aminyl radical.
The presence of the bulky tert-butyl group on one of the phenyl rings introduces significant steric hindrance. This steric shielding is analogous to that seen in sterically hindered phenols, which are well-known to form persistent phenoxyl radicals upon oxidation. nih.govnih.gov Similarly, the aminyl radical derived from this compound would be expected to exhibit enhanced stability due to:
Steric Protection: The tert-butyl group can sterically hinder the nitrogen radical center, slowing down dimerization and other radical termination reactions.
Electronic Stabilization: The unpaired electron can be delocalized over both aromatic rings, further contributing to the stability of the radical.
This increased stability of the radical intermediate can influence the products of oxidation reactions, potentially favoring pathways that proceed through this radical species. The formation of stable radicals from similar sterically hindered compounds has been studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net
Mechanistic Studies of Significant Transformations
Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on either of the phenyl rings would follow the classical two-step pathway:
Attack by the Electrophile: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
The regioselectivity is determined by the stability of the intermediate arenium ion. For the amine- and methyl-substituted ring, the positive charge in the arenium ion can be delocalized onto the nitrogen atom of the amino group, providing significant stabilization for ortho and para attack.
Mechanism of Oxidation and Radical Formation: The initial step in the oxidation of this compound is likely a single-electron transfer (SET) from the nitrogen atom to the oxidizing agent, forming a radical cation.
Ar-NH-Ar' + [Ox] → [Ar-NH•⁺-Ar'] + [Ox]•⁻
This is followed by deprotonation to yield the neutral aminyl radical.
[Ar-NH•⁺-Ar'] + B: → Ar-N•-Ar' + B-H⁺
The subsequent fate of this aminyl radical would depend on the reaction conditions and the presence of other reactive species. It could undergo coupling reactions, abstract a hydrogen atom, or be further oxidized. The steric hindrance provided by the tert-butyl group would play a crucial role in directing the outcome of these subsequent steps, potentially favoring intramolecular cyclization or reactions at less hindered sites. The study of radical reactions involving tert-butylated compounds often points to complex reaction pathways. princeton.eduresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 3 Tert Butyl Phenoxy 5 Methylphenylamine
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties. For a molecule like 2-[3-(tert-butyl)phenoxy]-5-methylphenylamine, DFT calculations would be essential to understand its stability, reactivity, and electronic characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A detailed HOMO-LUMO analysis for this compound would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. However, specific energy values and orbital distribution maps for this compound are not available in the literature.
Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how the molecule will interact with other chemical species. For 2-[3-(tert-butyl)phenoxy)-5-methylphenylamine, an MEP analysis would visualize the electrostatic landscape, but such a study has not been documented.
Charge Distribution and Bond Orders
Quantitative analysis of the charge distribution (e.g., through Mulliken or Natural Bond Orbital (NBO) analysis) and the calculation of bond orders provide a deeper understanding of the bonding within a molecule. This data would clarify the nature of the covalent bonds and the partial charges on each atom in 2-[3-(tert-butyl)phenoxy)-5-methylphenylamine. At present, these specific computational results are unavailable.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis would identify the most stable spatial arrangements (conformers) of 2-[3-(tert-butyl)phenoxy)-5-methylphenylamine. Molecular dynamics (MD) simulations could then be used to study the molecule's dynamic behavior over time, providing insights into its flexibility and interactions in different environments. No such conformational or MD studies for this compound have been reported.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation
Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure. While general spectroscopic characteristics for phenoxyanilines and tert-butylated aromatics are known, a specific, validated computational prediction of the NMR, IR, and UV-Vis spectra for 2-[3-(tert-butyl)phenoxy)-5-methylphenylamine is not available.
Reaction Pathway Modeling and Transition State Characterization
Understanding the potential chemical reactions of 2-[3-(tert-butyl)phenoxy)-5-methylphenylamine would involve modeling reaction pathways and characterizing the high-energy transition states. This type of computational investigation is fundamental for predicting reaction mechanisms and kinetics. Research into the specific reaction pathways and transition states involving this compound has not been published.
Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Descriptors
Quantitative Structure-Reactivity Relationship (QSRR) models are predictive tools that correlate the chemical structure of a compound with its reactivity. These models rely on calculated molecular descriptors, which are numerical values representing various aspects of a molecule's topology, geometry, and electronic properties.
For this compound, a comprehensive QSRR study would involve the calculation of a wide array of descriptors. However, no specific studies detailing these calculations or subsequent model building for this particular compound have been identified.
A hypothetical QSRR investigation would typically involve the descriptors listed in the interactive data table below.
Interactive Data Table: Hypothetical Computational Descriptors for QSRR Studies
| Descriptor Class | Specific Descriptors (Examples) | Potential Information Gained |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic structural information |
| Topological | Wiener Index, Balaban J Index, Kier & Hall Shape Indices | Molecular size, branching, and shape |
| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | 3D shape and size of the molecule |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic distribution, reactivity, and polarity |
Without published research, any discussion on the specific values of these descriptors for this compound and their correlation to its reactivity would be purely speculative.
Molecular Docking and Interaction Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme.
No molecular docking studies specifically investigating the interactions of this compound with any biological targets have been found in the scientific literature. Such studies would provide insights into its potential binding modes, affinity, and the key amino acid residues involved in the interaction, excluding any assessment of therapeutic efficacy.
A typical molecular docking study would yield data that could be summarized as shown in the hypothetical data table below.
Interactive Data Table: Hypothetical Molecular Docking Results
| Biological Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|
Given the absence of such studies, it is not possible to provide a scientifically accurate account of the potential interactions of this compound with any biological targets.
Derivatization and Analogue Synthesis of 2 3 Tert Butyl Phenoxy 5 Methylphenylamine
Modification of the Amine Functionality
The primary amine group is a key site for derivatization, offering a nucleophilic center for a variety of chemical transformations, including alkylation, acylation, and the formation of urea (B33335) and thiourea (B124793) moieties.
N-alkylation introduces alkyl groups onto the nitrogen atom, modifying the steric and electronic properties of the amine. This can be achieved through reactions with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" strategy provides a more atom-economical method, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst. This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the metal hydride catalyst.
N-acylation, the reaction of the primary amine with acylating agents like acyl chlorides or anhydrides, yields the corresponding amides. This transformation is typically straightforward and can be conducted under mild conditions, often using a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. N-acylation is often used to alter the electronic nature of the amino group, converting it from a strong activating group to a moderately activating, sterically hindered acetamido group.
Table 1: Representative N-Alkylation and N-Acylation Derivatives This table presents potential derivatives of 2-[3-(tert-butyl)phenoxy]-5-methylphenylamine based on common N-alkylation and N-acylation reactions.
| Derivative Name | Modifying Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| N-Ethyl-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine | Ethyl iodide / Base | N-Alkylation | Secondary Amine |
| N,N-Dimethyl-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine | Formaldehyde / Formic acid | N-Alkylation (Eschweiler-Clarke) | Tertiary Amine |
| N-Benzyl-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine | Benzyl bromide / Base | N-Alkylation | Secondary Amine |
| N-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)acetamide | Acetic anhydride | N-Acylation | Amide |
The nucleophilic amine readily reacts with isocyanates and isothiocyanates to form substituted urea and thiourea derivatives, respectively. These reactions are typically high-yielding additions that proceed under mild, often room-temperature, conditions without the need for a catalyst. The resulting urea and thiourea moieties are valuable in medicinal chemistry as they can act as potent hydrogen bond donors and acceptors, facilitating interactions with biological targets. A wide range of commercially available aryl and alkyl isocyanates and isothiocyanates allows for the generation of a large and structurally diverse library of derivatives from the parent amine.
Table 2: Potential Urea and Thiourea Derivatives This table illustrates examples of urea and thiourea derivatives synthesized from this compound.
| Derivative Name | Reagent | Functional Group |
|---|---|---|
| 1-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)-3-phenylurea | Phenyl isocyanate | Urea |
| 1-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)-3-ethylurea | Ethyl isocyanate | Urea |
| 1-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)-3-(4-chlorophenyl)thiourea | 4-Chlorophenyl isothiocyanate | Thiourea |
The diaryl ether framework, specifically the 2-phenoxyaniline (B124666) substructure, is a precursor for the synthesis of phenoxazines, a class of tricyclic heterocyclic compounds. nih.govnih.gov Intramolecular cyclization can be induced through various methods. Oxidative cyclization is a common approach. For N-acyl derivatives, tandem O-arylation followed by cyclization can also yield the phenoxazine (B87303) core. nih.gov These reactions typically involve forming a new bond between the amine nitrogen and the ortho-carbon of the phenoxy ring, leading to the rigid, planar phenoxazine system. researchgate.net
Functionalization of the Aromatic Rings
Both aromatic rings of the parent compound are amenable to further functionalization through electrophilic substitution or modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions is governed by the directing effects of the existing substituents on each ring. youtube.comyoutube.com
Aniline (B41778) Ring: This ring is highly activated towards electrophiles. The primary amine (-NH₂) is a powerful ortho, para-directing group. byjus.com The methyl group (-CH₃) is also an activating ortho, para-director. Their combined influence strongly directs incoming electrophiles to the positions ortho and para to the amine. Given that the para position is blocked by the methyl group and one ortho position is blocked by the phenoxy ether linkage, electrophilic attack is overwhelmingly directed to the remaining ortho position (C6).
Phenoxy Ring: This ring is activated by the ether oxygen, which is an ortho, para-director. masterorganicchemistry.com The tert-butyl group is also an activating ortho, para-director. The para position relative to the ether linkage is occupied by the tert-butyl group. Therefore, electrophilic attack is directed to the ortho positions relative to the ether oxygen (C2' and C6'). Steric hindrance from the bulky tert-butyl group may influence the ratio of substitution at these positions.
Cross-Coupling Reactions: To utilize transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a halide or triflate functionality must first be introduced onto one of the aromatic rings. beilstein-journals.orgresearchgate.netnih.gov This can be achieved via electrophilic halogenation. Once a halogenated derivative is obtained, a vast array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) can be introduced with high precision and functional group tolerance.
Synthesis of Positional Isomers and Homologous Compounds (e.g., 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine)
The synthesis of the core 2-phenoxyaniline structure and its positional isomers is most efficiently achieved through transition metal-catalyzed cross-coupling reactions that form the diaryl ether or the C-N bond.
Key synthetic strategies include:
Ullmann Condensation: This classic copper-catalyzed reaction can be used to form the diaryl ether bond by coupling a substituted phenol (B47542) with an ortho-haloaniline, or an ortho-aminophenol with a substituted aryl halide. wikipedia.orgsemanticscholar.orgorganic-chemistry.orgnih.gov Traditional Ullmann conditions often require high temperatures, but modern ligand systems have enabled these reactions to proceed under milder conditions. nih.gov For example, the synthesis of 2-[4-(tert-butyl)phenoxy]-5-methylphenylamine (B3173188) could be achieved by coupling 4-tert-butylphenol (B1678320) with 2-bromo-5-methylaniline.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It can be applied to couple a substituted phenol with an ortho-haloaniline derivative or, more commonly, an amine with an aryl halide. acsgcipr.orgbeilstein-journals.org To synthesize the target scaffold, one could couple 3-tert-butylphenol (B181075) with a suitably protected and halogenated 2-amino-4-methylphenol (B1222752) derivative.
These synthetic routes offer the flexibility to vary the substitution patterns on both aromatic rings, allowing for the systematic synthesis of a wide range of positional isomers and homologous compounds for chemical and biological evaluation.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Ethyl-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine |
| N,N-Dimethyl-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine |
| N-Benzyl-2-[3-(tert-butyl)phenoxy]-5-methylphenylamine |
| N-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)acetamide |
| N-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)benzamide |
| 1-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)-3-phenylurea |
| 1-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)-3-ethylurea |
| 1-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)-3-(4-chlorophenyl)thiourea |
| 1-Allyl-3-(2-[3-(tert-butyl)phenoxy]-5-methylphenyl)thiourea |
| 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine |
| 4-tert-butylphenol |
| 2-bromo-5-methylaniline |
Exploration of Structure-Reactivity Relationships (SRR) within Analogues
The systematic exploration of structure-reactivity relationships (SRR) provides critical insights into how the chemical structure of a molecule influences its reactivity. For the parent compound, this compound, the synthesis of various analogues allows for a detailed examination of the electronic and steric effects of different functional groups on the molecule's reactivity. While specific experimental data on the reactivity of a wide range of analogues of this particular compound are not extensively documented in publicly available literature, a theoretical framework for its SRR can be constructed based on established principles of organic chemistry.
The reactivity of this compound is primarily dictated by the interplay of substituents on its two aromatic rings: the phenoxy ring bearing the tert-butyl group and the phenylamine ring containing the methyl and amino groups. Modifications to these substituents can significantly alter the electron density distribution and steric environment of the molecule, thereby affecting its behavior in chemical reactions.
Electronic Effects of Substituents:
The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role in modulating the reactivity of the aromatic rings.
Substituents on the Phenylamine Ring: The amino (-NH₂) and methyl (-CH₃) groups are both activating, electron-donating groups. The amino group, in particular, is a strong activator and directs electrophilic substitution to the ortho and para positions. The introduction of additional EDGs on this ring would be expected to further increase its nucleophilicity and reactivity towards electrophiles. Conversely, the introduction of EWGs, such as a nitro (-NO₂) or cyano (-CN) group, would deactivate the ring, making it less susceptible to electrophilic attack.
Steric Effects of Substituents:
The size and position of substituents can introduce steric hindrance, which can influence the regioselectivity and rate of reactions.
The tert-butyl group is sterically bulky and can hinder reactions at the adjacent ortho positions on the phenoxy ring. chemrxiv.org Similarly, bulky substituents placed ortho to the amino group on the phenylamine ring could impede the approach of reagents to the nitrogen atom or the adjacent ring positions. This steric hindrance can be a determining factor in the feasibility and outcome of derivatization reactions.
Hypothetical Reactivity Data for Analogues:
To illustrate these principles, the following hypothetical data tables present the expected relative reactivity of various analogues of this compound in a representative electrophilic aromatic substitution reaction, such as nitration. The reactivity is expressed relative to the parent compound (Relative Rate = 1.00).
Table 1: Predicted Relative Reactivity of Analogues with Substituents on the Phenylamine Ring
| Analogue | Substituent (Position) | Expected Electronic Effect | Predicted Relative Rate |
| Parent Compound | - | - | 1.00 |
| Analogue A | 4-OCH₃ | Strong EDG | > 1.00 |
| Analogue B | 4-Cl | Weak EWG (Inductive) | < 1.00 |
| Analogue C | 4-NO₂ | Strong EWG | << 1.00 |
| Analogue D | 6-CH₃ | EDG (Steric Hindrance) | < 1.00 |
Table 2: Predicted Relative Reactivity of Analogues with Substituents on the Phenoxy Ring
| Analogue | Substituent (Position) | Expected Electronic Effect on Phenylamine Ring | Predicted Relative Rate |
| Parent Compound | 3-tert-butyl | Weak EDG | 1.00 |
| Analogue E | 4'-OCH₃ | Strong EDG | > 1.00 |
| Analogue F | 4'-Cl | Weak EWG (Inductive) | < 1.00 |
| Analogue G | 4'-NO₂ | Strong EWG | << 1.00 |
These tables are illustrative and based on theoretical considerations. Actual experimental data would be necessary to quantitatively determine the structure-reactivity relationships for this class of compounds. Such studies would involve the synthesis of a library of analogues and the kinetic analysis of their reactions under standardized conditions. The insights gained from these SRR studies are invaluable for the rational design of new derivatives with tailored reactivity and properties for various applications.
Advanced Research Applications and Methodological Contributions of 2 3 Tert Butyl Phenoxy 5 Methylphenylamine
Role as a Chemical Building Block in Complex Organic Synthesis
There is currently a lack of specific, publicly available research detailing the role of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine as a chemical building block in complex organic synthesis. Its structure, featuring a diaryl ether linkage and a primary amine, suggests its potential as a precursor for the synthesis of more complex molecules. The amine group can be readily functionalized, and the aromatic rings can undergo various substitution reactions, making it a theoretically versatile starting material. However, without specific examples from the scientific literature, its practical applications in this area remain undemonstrated.
Applications in Ligand Design for Coordination Chemistry
Information regarding the application of this compound in ligand design for coordination chemistry is not available in the current body of scientific literature. The presence of both a nitrogen donor atom in the amine and an oxygen donor in the ether linkage suggests its potential to act as a chelating ligand for various metal ions. The sterically bulky tert-butyl group could also influence the coordination geometry and stability of potential metal complexes. Nevertheless, no published studies have been identified that explore or confirm these potential applications.
Contributions to Polymer Chemistry and Materials Science
There are no specific research findings available that describe the contributions of this compound to polymer chemistry and materials science. In theory, the primary amine functionality could allow it to be incorporated into polymer chains, for example, through the formation of polyamides or polyimides. The bulky tert-butyl group and the diaryl ether moiety could impart specific properties such as thermal stability or altered solubility to such polymers. However, these potential uses are speculative in the absence of dedicated research.
Use as a Chemical Probe in Mechanistic Studies or Assays (e.g., proteomics research)
While this compound is marketed as a biochemical for proteomics research, specific details of its use as a chemical probe in mechanistic studies or assays are not documented in the available literature. scbt.com Its application in proteomics might involve its use as a tag or a handle for protein modification or as a component in the development of assays to study protein-protein interactions or enzyme activity. Without access to specific studies, its precise role and contributions in this field cannot be elaborated upon.
Future Directions in Fundamental Organic Chemistry Research
Given the current lack of detailed research on this compound, several future research directions could be envisioned. A primary focus would be to synthesize and characterize derivatives of this compound to explore its potential as a building block in organic synthesis. Investigating its coordination chemistry with various transition metals could reveal novel catalytic or material properties. In materials science, its incorporation into polymers could be explored to understand how its specific structural features influence the properties of the resulting materials. Furthermore, detailed studies are needed to elucidate its specific applications in proteomics and to develop and validate analytical methods for its detection and quantification in various matrices.
Q & A
Q. What are the key considerations for designing a synthesis route for 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine?
- Methodological Answer :
Start with selecting aromatic precursors that allow regioselective substitution. For introducing the tert-butylphenoxy group, Friedel-Crafts alkylation or Ullmann coupling can be explored. Protect the amine group during synthesis to avoid side reactions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures stability. For example, analogous routes for substituted phenylamines recommend orthogonal functional group protection and stepwise characterization using NMR at each stage .
2-氟-5-(三氟甲氧基)苯甲醛的合成路线设计01:47
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of substituents and assess aromatic proton environments.
- FTIR : Identify amine (-NH2) stretches (~3300–3500 cm⁻¹) and ether (C-O-C) bands (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.
Cross-reference spectral data with computational predictions (e.g., DFT-based NMR shifts) to resolve ambiguities .
Q. What safety protocols should be prioritized during experimental handling?
- Methodological Answer :
- Waste Management : Segregate halogenated or amine-containing waste for professional disposal to prevent environmental contamination .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.
- Spill Response : Neutralize acidic/basic residues with appropriate buffers before cleanup.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can predict optimal catalysts, solvents, and temperatures. For instance, ICReDD’s workflow integrates computed activation energies with high-throughput experimentation to narrow down viable conditions, reducing trial-and-error cycles by ~40% .
Q. How can researchers resolve contradictions between experimental and computational spectral data?
- Methodological Answer :
- Factorial Design : Systematically test variables (e.g., solvent polarity, temperature) to isolate discrepancies .
- Data Validation : Use software like Gaussian or ORCA to simulate NMR/IR spectra under experimental conditions (e.g., solvent dielectric constant). Compare experimental vs. computed coupling constants or vibrational modes to identify misassigned peaks .
- Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvation models) until deviations fall within acceptable thresholds (<5 ppm for NMR).
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Process Control : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy.
- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts without thermal degradation .
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature, stoichiometry, and catalyst loading simultaneously. For example, a 3-factor DoE reduced variability in analogous aryl ether syntheses by 22% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
